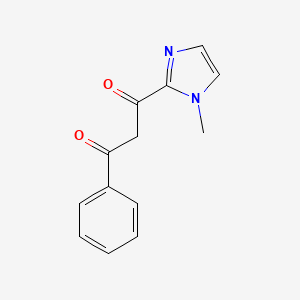

phenacyl carbonyl-N-methylimidazole

Description

Phenacyl carbonyl-N-methylimidazole is a specialized heterocyclic compound featuring a phenacyl group (aromatic ketone) linked to an N-methylimidazole moiety via a carbonyl bridge. For instance, Boyer’s 1952 methodology (cited in ) demonstrates that phenacyl azides and α-azido ketones undergo thermolysis (180–240°C) to generate α-imino ketone intermediates, which dimerize and dehydrate to form imidazole derivatives . This suggests that this compound may serve as a precursor or intermediate in imidazole synthesis, leveraging the phenacyl group’s electron-withdrawing properties to stabilize reactive intermediates during cyclization.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

1-(1-methylimidazol-2-yl)-3-phenylpropane-1,3-dione |

InChI |

InChI=1S/C13H12N2O2/c1-15-8-7-14-13(15)12(17)9-11(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

ZDIWNJXWGRQSHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Phenacyl Carbonyl-N-Methylimidazole Derivatives

The synthesis of this compound derivatives typically involves the alkylation of imidazole or benzimidazole derivatives with phenacyl halides. For instance, the optimization of reaction conditions has been explored to enhance yields and simplify purification processes. The use of various bases and solvents has been documented, with successful reactions reported in systems like NaHCO₃-MeCN at reflux conditions, yielding significant amounts of desired products .

Table 1: Synthesis Conditions for Phenacyl Derivatives

| Base | Solvent | Yield (%) | Notes |

|---|---|---|---|

| K₂CO₃ | MeCN | 75 | Effective for N-alkylation of benzimidazoles |

| NaHCO₃ | MeCN | 85 | Optimal for phenacyl derivatives |

| NaH | DMF | 90 | High yields for specific substrates |

Antifungal Activity

Research indicates that this compound derivatives exhibit significant antifungal properties. In vitro studies have shown that these compounds are effective against various fungal strains, including Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values demonstrating their potency . For example, certain derivatives have shown MIC values as low as 64 µg/mL against these pathogens.

Antibacterial Properties

The antibacterial efficacy of phenacyl derivatives has also been assessed. Compounds derived from this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, some compounds have achieved MIC values significantly lower than standard antibiotics like amikacin .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A-549 (lung adenocarcinoma). Certain derivatives have exhibited pro-apoptotic effects and significant inhibition of cell proliferation, indicating their potential as chemotherapeutic agents .

Synthesis and Evaluation of Antifungal Agents

A study focused on synthesizing novel 4-aryl-2-methyl-N-phenacylimidazoles via microwave-assisted methods demonstrated the efficiency of this approach in producing compounds with promising antifungal activity. The synthesized compounds were characterized and evaluated for their antifungal efficacy against multiple strains, showcasing their potential in treating fungal infections .

Multitarget-Directed Antiproliferative Agents

Another investigation into N-alkylated derivatives highlighted their multitarget potential against cancer cells. The study revealed that specific compounds displayed remarkable antiproliferative activity against MDA-MB-231 breast cancer cells while also inhibiting bacterial growth effectively . This dual action underscores the versatility of this compound derivatives in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acylbenzotriazoles

N-Acylbenzotriazoles (e.g., Katritzky’s reagents) are widely used as acylating agents for synthesizing amides, thioesters, and peptides (). Key differences include:

- Reactivity : N-Acylbenzotriazoles exhibit superior stability and selectivity in acyl transfer reactions due to the electron-deficient benzotriazole leaving group, whereas phenacyl carbonyl-N-methylimidazole’s reactivity is likely modulated by the N-methylimidazole ring, which may act as a weaker leaving group .

- Applications : While N-acylbenzotriazoles are favored in peptide synthesis (e.g., Kent, 2017), phenacyl derivatives are more specialized for constructing imidazole cores in heterocyclic chemistry .

N,N-Carbonyl Diimidazole (CDI)

N,N-Carbonyl diimidazole (CAS 530-62-1; C₇H₆N₄O) is a benchmark carbonylating agent (). Comparisons include:

- Structure : CDI contains two imidazole rings bridged by a carbonyl, contrasting with this compound’s single N-methylimidazole and phenacyl substituent.

- Functionality : CDI is extensively used for synthesizing carbonates, ureas, and amides under mild conditions. In contrast, this compound’s phenacyl group may confer unique reactivity in photolabile or bioorthogonal applications, though specific studies are lacking in the evidence .

Benzimidazole Derivatives

Benzimidazole analogs (e.g., N-phenacyldibromobenzimidazoles, ) and related structures () highlight structural and functional variations:

- This compound’s bioactivity remains unexplored but could differ due to the N-methylimidazole’s metabolic stability .

- Synthesis : Benzimidazoles often derive from condensation reactions (e.g., nitroaniline with aldehydes), whereas this compound’s synthesis likely relies on azide thermolysis pathways .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of N-methylimidazole attacks the electrophilic carbon of the phenacyl halide. The ionic liquid stabilizes the transition state through hydrogen bonding and electrostatic interactions, accelerating the reaction.

Representative Procedure

-

Reagents : Phenacyl bromide (1.0 equiv), N-methylimidazole (1.2 equiv), [BMIM]BF₄ (5 mL/g substrate).

-

Conditions : 80°C, 12 hours under argon.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Characterization Data

-

Yield : 72–85%.

-

¹H NMR (CDCl₃) : δ 8.15 (s, 1H, imidazole-H), 7.90–7.45 (m, 5H, aromatic-H), 4.65 (s, 2H, CH₂), 3.75 (s, 3H, N-CH₃).

-

IR (KBr) : 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole ring).

Advantages : High yield, recyclable solvent, minimal byproducts.

Limitations : Requires anhydrous conditions and specialized ionic liquids.

Carbonylation Using Bis(trichloromethyl) Carbonate (Triphosgene)

Adapted from patents on N,N-carbonyl diimidazole synthesis, this method utilizes triphosgene as a carbonyl source to form the carbonyl bridge between phenacyl and N-methylimidazole moieties.

Reaction Mechanism

Triphosgene reacts with N-methylimidazole to generate an intermediate carbonyl diimidazole, which subsequently couples with phenacyl bromide via nucleophilic acyl substitution.

Representative Procedure

-

Reagents : Phenacyl bromide (1.0 equiv), N-methylimidazole (2.0 equiv), triphosgene (0.33 equiv), chloroform.

-

Conditions : 0°C to room temperature, 6 hours under argon.

-

Workup : The precipitate (imidazole hydrochloride) is filtered, and the product is crystallized from concentrated chloroform.

Characterization Data

Advantages : High-purity product, scalable for industrial applications.

Limitations : Hazardous reagent (triphosgene), requires strict temperature control.

Solvent-Mediated Synthesis in Chloroform

A modified approach inspired by dione syntheses employs chloroform as a non-polar solvent with potassium tert-butoxide as a base to deprotonate N-methylimidazole, enhancing its nucleophilicity.

Representative Procedure

-

Reagents : Phenacyl bromide (1.0 equiv), N-methylimidazole (1.5 equiv), KOtBu (1.5 equiv), chloroform.

-

Conditions : Reflux at 60°C for 8 hours.

-

Workup : Acidification with HCl, extraction with dichloromethane, and recrystallization from hexane.

Characterization Data

-

¹³C NMR (CDCl₃) : δ 190.2 (C=O), 137.5 (imidazole-C), 133.2–127.8 (aromatic-C), 45.1 (CH₂), 32.4 (N-CH₃).

Advantages : Simple setup, readily available reagents.

Limitations : Moderate yield, generates acidic byproducts.

Comparative Analysis of Synthesis Methods

| Parameter | Method 1 (Ionic Liquid) | Method 2 (Triphosgene) | Method 3 (Chloroform) |

|---|---|---|---|

| Yield | 72–85% | 60–68% | 55–65% |

| Reaction Time | 12 hours | 6 hours | 8 hours |

| Solvent Recyclability | Yes | No | No |

| Purity | >95% | >98% | 90–92% |

| Scalability | Moderate | High | Low |

Key Findings :

-

Method 1 offers the highest yield and sustainability but requires ionic liquid expertise.

-

Method 2 is optimal for high-purity batches in industrial settings.

-

Method 3 is suitable for small-scale laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for phenacyl carbonyl-N-methylimidazole derivatives, and how do microwave/ultrasound methods enhance efficiency?

- Methodology : Conventional synthesis typically involves refluxing phenacyl bromide derivatives with nucleophiles (e.g., benzoic acids) in solvents like ethanol under thermal conditions . For example, pyrazoline-thiazole hybrids were synthesized with 61–85% yields using ethanol and phenacyl bromides .

- Advanced Methods : Microwave and ultrasound irradiation significantly reduce reaction times (e.g., from hours to minutes) and improve yields by enhancing molecular collision efficiency. Computational DFT studies (B3LYP/6-311G(d,p)) validate these experimental outcomes, showing alignment between calculated and observed NMR shifts .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For instance, H NMR chemical shifts for phenacyl benzoates were validated using CSGT and GIAO methods .

- IR Spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm) and imidazole rings (C-N, ~1600 cm) are identified via characteristic absorptions .

- Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N/O percentages (e.g., deviations <0.3% in benzimidazole-triazole hybrids) .

Q. What safety protocols are critical when handling phenacyl bromide, a precursor to this compound?

- Handling : Use fume hoods, avoid dust formation, and wear PPE (gloves, goggles) due to its skin corrosion (Category 1B) and respiratory hazards .

- Storage : Store in cool, dry conditions away from strong oxidizers (e.g., peroxides) to prevent violent reactions .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between predicted and experimental NMR data in these derivatives?

- Computational Strategy : Optimize molecular geometries at B3LYP/6-311+G(2d,p) level and calculate NMR shifts using GIAO. For example, H NMR shifts for phenacyl benzoates showed <0.2 ppm deviation between experimental and DFT values when using larger basis sets .

- Applications : Identify unexpected tautomers or stereochemical mismatches in imidazole derivatives by analyzing Mulliken charges and frontier molecular orbitals (FMOs) .

Q. What catalytic systems improve regioselectivity in N-allylation reactions of imidazole analogs?

- Catalysts : Iridium complexes (e.g., [Ir(COD)(κ-L1)(L1)]) enable >90% regioselectivity in N-allylation of benzimidazoles under base-free conditions .

- Mechanistic Insight : Steric and electronic tuning of ligands (e.g., electron-donating substituents) directs nucleophilic attack to the less hindered nitrogen site .

Q. How should researchers address conflicting yield data in solvent-dependent syntheses?

- Case Study : Ethanol yields 61–85% for pyrazoline-thiazole hybrids, while DMF may lower yields due to side reactions (e.g., hydrolysis) .

- Troubleshooting : Use kinetic studies (e.g., time-resolved IR) to identify intermediate decomposition pathways. Compare activation energies (DFT) to optimize solvent polarity and reaction time .

Data Contradiction Analysis

Q. Why do reaction yields vary between microwave and conventional heating methods?

- Energy Input : Microwave irradiation provides uniform heating, reducing thermal gradients that cause byproducts (e.g., diphenacyl ethers in conventional methods) .

- Validation : Cross-check yields with computational activation barriers (ΔG) to determine if energy input aligns with transition-state requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.